molecular formula C8H6Cl3NO2 B1273839 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 72652-34-7

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No.: B1273839
CAS No.: 72652-34-7
M. Wt: 254.5 g/mol
InChI Key: OEXMOGNTZJXVPZ-UHFFFAOYSA-N
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Description

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its unique structure, which includes a pyrrole ring substituted with an acetyl group and a trichloroethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone typically involves the reaction of 4-acetylpyrrole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethanone moiety to less chlorinated or dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trichloroethanone moiety plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone: shares similarities with other trichloroethanone derivatives and pyrrole-based compounds.

    Trichloroacetyl derivatives: Compounds with trichloroacetyl groups exhibit similar reactivity and applications.

    Pyrrole derivatives: Compounds containing pyrrole rings are used in various chemical and biological studies.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in multiple research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c1-4(13)5-2-6(12-3-5)7(14)8(9,10)11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXMOGNTZJXVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377485
Record name 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72652-34-7
Record name 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72652-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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